3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a 2-methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Introduction of the 4-Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine ring.
Attachment of the 2-Methylbenzylthio Group: This step involves the reaction of the pyridazine derivative with a 2-methylbenzylthiol under suitable conditions, such as the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridine
- 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyrazine
- 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)quinoxaline
Uniqueness
3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine is unique due to the presence of both a fluorophenyl group and a methylbenzylthio group on the pyridazine ring. This combination of substituents can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine is a heterocyclic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazine ring substituted with a 4-fluorophenyl group and a 2-methylbenzylthio group . The synthesis typically involves:
- Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with a 1,4-diketone.
- Introduction of the 4-Fluorophenyl Group : A nucleophilic aromatic substitution reaction is used where a fluorobenzene derivative reacts with the pyridazine.
- Attachment of the 2-Methylbenzylthio Group : This involves reacting the pyridazine derivative with 2-methylbenzylthiol in the presence of a base like sodium hydride .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It may modulate receptor activities, influencing cellular signaling pathways .
Antimicrobial Activity
Research indicates that the fluorine atom enhances the compound's lipophilicity, which may contribute to improved antimicrobial properties. Comparative studies suggest that derivatives with similar structures exhibit varying levels of activity against pathogens, with this compound showing promising results in preliminary assays.
Case Studies
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Anticancer Properties : A study evaluated various pyridazine derivatives, highlighting that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .
These findings suggest that derivatives containing similar structures may serve as lead compounds in anticancer drug development.
Compound Name IC50 (µM) Mechanism T6 0.013 MAO-B inhibition T3 0.039 MAO-B inhibition - Neuroprotective Effects : Research has shown that certain pyridazine derivatives can selectively inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. The selectivity and potency of these compounds make them potential candidates for treating conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | Methoxy group instead of fluorine | Active against Mycobacterium tuberculosis |
This compound | Fluorine enhances lipophilicity | Enhanced antimicrobial activity |
3-(Phenylethynyl)-6-((2-methylbenzyl)thio)pyridazine | Contains an ethynyl substituent | Investigated for anticancer properties |
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c1-13-4-2-3-5-15(13)12-22-18-11-10-17(20-21-18)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCHQPGNXQHJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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